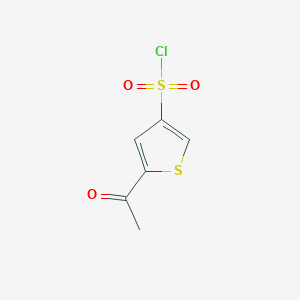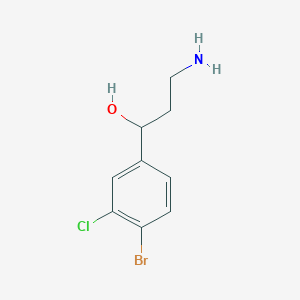![molecular formula C21H30N2O5 B13154680 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime is a complex organic compound that features a combination of aromatic, ether, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime typically involves multiple steps:
Formation of the Aldehyde: The starting material, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, can be synthesized through the alkylation of 4-methoxyphenol with cyclopentyl bromide, followed by formylation using a Vilsmeier-Haack reaction.
Oxime Formation: The aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Oxime Ether Formation: The oxime is further reacted with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime
- (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(dimethylamino)-2-oxoethyl)oxime
Uniqueness
The presence of the 2-(2,6-dimethylmorpholino)-2-oxoethyl group distinguishes this compound from its analogs, potentially offering unique properties such as enhanced stability, solubility, or biological activity.
Properties
Molecular Formula |
C21H30N2O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11+ |
InChI Key |
JEXHQZPMUKFOIV-SSDVNMTOSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)CO/N=C/C2=CC(=C(C=C2)OC)OC3CCCC3 |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
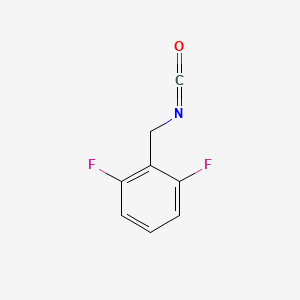

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
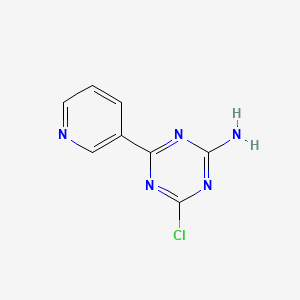
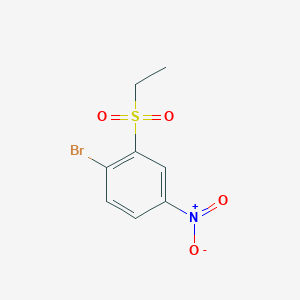

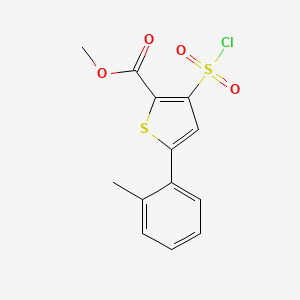
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
